1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s sources or applications, if known.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
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Application of α-bromination reaction on acetophenone derivatives in experimental teaching
- Summary of Application : This study investigates the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .
- Methods of Application : The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored. The experiment was conducted at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results : Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
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Growth, structural, mechanical and advanced optical analysis of l-glutamic hydrobromide single crystal
- Summary of Application : This study focuses on the growth and analysis of l-glutamic hydrobromide single crystals, which are semi-organic derivatives of non-linear optical materials .
- Methods of Application : The Slow Evaporation Solution Growth Technique was used to grow single crystals of the semi-organic compound l-glutamic hydrobromide .
- Results : The resulting crystal’s crystalline perfection was evaluated using a high-resolution X-ray diffractometer. UV–Vis Spectroscopy and Photoluminescence spectroscopy were carried out to examine the eligibility of the material for optical application .
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal guidelines.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, or areas where further study is needed.
properties
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.BrH/c1-10(2)7(11)8(6-9)4-3-5-8;/h3-6,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIKXNBPCJHAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCC1)CN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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